Comprehensive Technical Guide on 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one: Structural Properties, Synthesis, and Advanced Applications
Comprehensive Technical Guide on 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one: Structural Properties, Synthesis, and Advanced Applications
Executive Summary
The rational design of photoresponsive materials and the benchmarking of advanced biocatalysts require molecular scaffolds with highly specific steric and electronic properties. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5) is a rigid, tricyclic ketone that has emerged as a critical building block in both nanotechnology and synthetic biology.
This technical guide provides an in-depth analysis of the compound’s physicochemical profile and explores its specialized applications. Specifically, we examine its role as a structural stator in the engineering of photon-only two-stroke rotary molecular motors[1], and its function as a thermodynamic sink in the biocatalytic kinetic resolution of bulky chiral amines by engineered monoamine oxidases[2].
Chemical Identity and Physicochemical Profile
The utility of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one stems from its fused tricyclic system, which enforces strict molecular planarity and provides a highly conjugated electron-rich core. The cyclopentanone moiety offers a reactive α-carbon (C2) ideal for functionalization, while the fused benzothiophene system provides significant steric bulk.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, validated via computational and experimental databases[3].
| Property | Value | Source / Method |
| IUPAC Name | 2,3-dihydrocyclopenta[b][1]benzothiol-1-one | Lexichem TK 2.7.0 |
| CAS Registry Number | 38006-16-5 | ECHA / PubChem |
| Molecular Formula | C11H8OS | PubChem |
| Molecular Weight | 188.25 g/mol | Computed by PubChem 2.2 |
| XLogP3 (Lipophilicity) | 2.7 | Computed by XLogP3 3.0 |
| Topological Polar Surface Area | 45.3 Ų | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Computed by Cactvs 3.4.8.18 |
| Rotatable Bonds | 0 (Rigid Framework) | Computed by Cactvs 3.4.8.18 |
Application 1: Engineering Photon-Only Two-Stroke Rotary Molecular Motors
The Causality of Scaffold Selection
Classical light-driven rotary molecular motors (LDRMs), such as overcrowded alkenes, operate via a four-stroke cycle: two photochemical isomerizations separated by two rate-limiting thermal helix inversions (THI)[4]. The THI steps restrict the maximum rotational frequency of the motor at ambient temperatures.
To overcome this, researchers engineered a "photon-only two-stroke" motor (MTDP)[1]. The synthesis of this motor relies fundamentally on the 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold[5]. By utilizing this specific tricyclic system as the stator, the steric repulsion in the molecule's "fjord region" is dramatically increased. This steric clash, combined with the electronic rigidity of the benzothiophene core, raises the thermal barrier of the ground state so high that THI is entirely suppressed[1]. Consequently, the motor is forced to absorb a second photon to complete its rotation, bypassing the thermal bottleneck entirely and achieving a quantum efficiency of 0.25[6].
Experimental Workflow: Synthesis of the MTDP Motor
To construct the motor, the parent ketone is first α-methylated to introduce the necessary stereocenter, followed by an aldol condensation with a pyrrolidinone rotor[5].
Synthesis workflow of the MTDP molecular motor via aldol condensation.
Step-by-Step Methodology: Aldol Condensation Protocol
Note: This protocol is a self-validating system; in-process analytical controls are embedded to ensure causality between reaction conditions and product yield.
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Enolate Generation (Strictly Anhydrous):
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Flame-dry a Schlenk flask under argon. Dissolve N-Boc pyrrolidinone (1.2 eq) in anhydrous THF.
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Cool the system to -78 °C using a dry ice/acetone bath.
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Causality: Cryogenic temperatures are mandatory to prevent self-condensation and degradation of the pyrrolidinone.
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Dropwise add LiHMDS (1.5 eq). Stir for 30 minutes.
-
-
Lewis Acid Activation:
-
Add BF3·Et2O (1.5 eq) to the reaction mixture.
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Causality: The Lewis acid coordinates with the carbonyl oxygen of the incoming ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the bulky enolate[5].
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Coupling Reaction:
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Slowly add a solution of racemic 2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (1.0 eq) in dry THF.
-
Maintain at -78 °C for 4 hours.
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Validation Step: Monitor via TLC (Hexane/EtOAc). The disappearance of the ketone UV-active spot confirms the formation of the intermediate.
-
-
Quenching & Deprotection:
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate in vacuo.
-
Dissolve the crude intermediate in DCM, cool to 0 °C, and add Trifluoroacetic acid (TFA). Warm to room temperature.
-
Causality: TFA serves a dual purpose—it removes the Boc protecting group and simultaneously drives the dehydration of the aldol adduct to form the highly conjugated, rigid alkene double bond bridging the stator and rotor[5].
-
-
Purification:
-
Purify via silica gel column chromatography. Confirm the final structure via 1H-NMR (look for the absence of the C2 aliphatic proton and the presence of the conjugated system).
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Application 2: Biocatalytic Profiling via Monoamine Oxidase (MAO-N)
The Causality of Enzymatic Benchmarking
In the field of biocatalysis, engineered enzymes must be rigorously tested against substrates with extreme steric demands to map their active site limits. Monoamine oxidase from Aspergillus niger (MAO-N) has been subjected to directed evolution to accept bulky secondary and tertiary amines[7].
The amine derivative of our target compound (2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-amine) is used as a benchmark substrate for the highly evolved MAO-N variant D9[2]. Because of the rigid, planar benzothiophene framework, only an enzyme with a significantly expanded binding pocket can accommodate it. MAO-N D9 selectively oxidizes one enantiomer of the racemic amine into an imine, which spontaneously hydrolyzes in the aqueous buffer to yield 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one [2]. This leaves the other amine enantiomer untouched, achieving a highly efficient kinetic resolution.
MAO-N catalyzed kinetic resolution pathway yielding the ketone product.
Step-by-Step Methodology: Biocatalytic Kinetic Resolution
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Reaction Setup:
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Prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Dissolve the racemic amine substrate (10-50 mM) in a minimal amount of DMSO (final concentration <5% v/v) to ensure solubility of the highly lipophilic tricyclic core.
-
-
Enzymatic Oxidation:
-
Add purified MAO-N variant D9 (or whole cells expressing the enzyme).
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Incubate at 30 °C with orbital shaking (250 rpm) to ensure adequate aeration.
-
Causality: The reaction relies on molecular oxygen ( O2 ) as the terminal electron acceptor, producing H2O2 as a byproduct[7]. Constant aeration is critical to prevent oxygen starvation.
-
-
Hydrolysis and Extraction:
-
The enzymatically formed imine spontaneously hydrolyzes in the aqueous buffer to form 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one and ammonia[2].
-
Validation Step: Extract aliquots at regular intervals with MTBE. Analyze via chiral HPLC or GC-MS to monitor the accumulation of the ketone product and the enantiomeric excess (ee) of the remaining amine.
-
-
Product Isolation:
-
Basify the aqueous phase to pH 12 using NaOH to ensure the unreacted amine is fully deprotonated. Extract with organic solvent, then separate the ketone product from the enantiopure amine via standard acid-base extraction or flash chromatography.
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References
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PubChem Database. "2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one | C11H8OS | CID 57349543." National Center for Biotechnology Information.[Link]
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Filatov, M., Paolino, M., Pierron, R., et al. "Towards the engineering of a photon-only two-stroke rotary molecular motor." Nature Communications, 13, 6433 (2022).[Link]
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Herter, S., Medina, F., Wagschal, S., Benhaaim, C., Leipold, F., Turner, N. "Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines." Bioorganic & Medicinal Chemistry, 26, 1338-1346 (2018).[Link]
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- 1. Towards the engineering of a photon-only two-stroke rotary molecular motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference to 1.4.3.4; Id = 764280 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.info]
- 3. 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one | C11H8OS | CID 57349543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Towards the engineering of a photon-only two-stroke rotary molecular motor [ideas.repec.org]
- 7. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
